N-(4-Quinolyl)maleimide
Description
Overview of Maleimide (B117702) Core Reactivity and Derivatives in Chemical Research
The maleimide core is a five-membered unsaturated imide ring that serves as a versatile building block in organic synthesis. georganics.skwikipedia.org Its reactivity is primarily defined by the electron-deficient carbon-carbon double bond, which makes it an excellent participant in several key chemical reactions.
A defining characteristic of maleimides is their propensity for Michael additions, where nucleophiles add across the double bond. georganics.skrsc.org This reactivity is particularly notable with thiols, forming stable thiosuccinimide linkages, a reaction widely exploited in bioconjugation for labeling proteins and peptides. wikipedia.orgresearchgate.net
Maleimides also readily participate in cycloaddition reactions, such as the Diels-Alder reaction, where they act as dienophiles. georganics.skmdpi.com This allows for the construction of complex cyclic systems. Furthermore, maleimides can undergo various light-mediated reactions, including [2+2] photocycloadditions, expanding their synthetic utility. researchgate.netmdpi.com
The nitrogen atom of the imide can be substituted with a wide range of alkyl or aryl groups. wikipedia.org These N-substituted maleimides can exhibit varied chemical and physical properties, influencing their reactivity and potential applications. The development of numerous maleimide derivatives has been crucial in fields ranging from medicinal chemistry to materials science. rsc.orghep.com.cn
Significance of Quinolyl Moieties in Organic Synthesis and Functional Materials
The quinoline (B57606) moiety, a fused bicyclic heterocycle containing a nitrogen atom, is a privileged structure in chemistry. nih.gov It is a core component of many natural products and synthetic compounds with significant biological and pharmaceutical properties, including antimalarial, anticancer, and anti-inflammatory activities. rsc.orgnih.gov
In organic synthesis, quinoline derivatives serve as important building blocks for the construction of more complex molecules. solubilityofthings.com The nitrogen atom in the quinoline ring can influence the electronic properties of the molecule and can also act as a coordination site for metal ions. acs.orgscispace.com
The unique photophysical properties of certain quinoline derivatives, such as fluorescence, have led to their use in the development of functional materials. solubilityofthings.comosti.gov These materials find applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govsolubilityofthings.com The ability of the quinoline ring to participate in π-π stacking interactions also contributes to the organization of molecules in the solid state. scispace.com
Rationale for Research Focus on N-(4-Quinolyl)maleimide as a Bifunctional Chemical Entity
The research interest in this compound stems from its nature as a bifunctional chemical entity, integrating the distinct functionalities of both the maleimide and quinoline moieties within a single molecule. impurity.comas-1.co.jp This combination offers the potential for novel applications by leveraging the properties of both components.
The maleimide group provides a reactive handle for covalent modification and polymerization. rsc.org Its ability to react selectively with thiols makes it a valuable tool for bioconjugation, allowing for the attachment of the quinoline unit to biomolecules. wikipedia.orgresearchgate.net This could be utilized in the development of targeted therapies or diagnostic agents, where the quinoline moiety imparts a specific biological activity or a fluorescent signal.
Simultaneously, the quinoline portion of the molecule introduces the potential for a range of functionalities, including biological activity, fluorescence, and metal coordination. nih.govsolubilityofthings.com For instance, the fluorescent properties of the quinoline ring could be modulated by the chemical environment of the maleimide, leading to the design of novel sensors.
Structure
3D Structure
Properties
Molecular Formula |
C13H8N2O2 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-quinolin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H8N2O2/c16-12-5-6-13(17)15(12)11-7-8-14-10-4-2-1-3-9(10)11/h1-8H |
InChI Key |
ZHLFXJBEJRZRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Quinolyl Maleimide
Synthetic Routes for N-(4-Quinolyl)maleimide and its Precursors
The synthesis of this compound is fundamentally based on the formation of the N-substituted maleimide (B117702) core, a widely utilized scaffold in medicinal chemistry and materials science. The construction of this target molecule involves the strategic formation of the five-membered maleimide ring and the incorporation of the specific 4-quinolyl substituent.
Amidation and Cyclodehydration Pathways for Maleimide Ring Formation
The most conventional and direct method for synthesizing N-substituted maleimides involves a two-step process starting from maleic anhydride (B1165640). researchgate.netchemrxiv.org The initial step is the amidation reaction where an amine, in this case, 4-aminoquinoline (B48711), acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This reaction is typically carried out in a suitable solvent at room temperature and leads to the ring-opening of the anhydride, forming the corresponding maleamic acid intermediate, N-(4-quinolyl)maleamic acid.
The second step is a cyclodehydration reaction to close the five-membered imide ring. This is commonly achieved by heating the maleamic acid intermediate, often in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. This process eliminates a molecule of water to yield the target this compound. While effective, this thermal dehydration can require harsh conditions. An alternative approach involves the use of chemical dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphorus pentoxide (P2O5) under milder conditions. nih.gov
It is crucial to consider the stability of the maleimide ring, as it can undergo ring-opening hydrolysis, particularly in the presence of water in certain solvents. For instance, studies on the analogous N-(4-hydroxyphenyl)maleimide have shown that the maleimide ring can open when dissolved in methanol-d4 (B120146) (CD3OD), leading to the formation of the corresponding maleamic acid methyl ester. mdpi.com Careful control of reaction and purification conditions is therefore essential to ensure the integrity of the final product.
Strategies for Incorporating the 4-Quinolyl Moiety
The incorporation of the 4-quinolyl group is achieved by using 4-aminoquinoline as the primary amine precursor in the amidation step described above. 4-Aminoquinoline is a readily available reagent, and its amino group at the C4 position is a potent nucleophile for the reaction with maleic anhydride.
The quinoline (B57606) scaffold itself can be synthesized through various established methods, allowing for the preparation of substituted precursors if modifications to the quinoline ring are desired prior to maleimide formation. Classic synthetic routes to the quinoline core include the Gould-Jacobs and Conrad-Limpach reactions, which typically involve the cyclization of aniline (B41778) derivatives. mdpi.com These methods provide access to a wide range of substituted anilines that can be converted into the corresponding 4-aminoquinolines, thereby enabling the synthesis of diverse this compound analogs.
Catalytic Approaches in N-Substituted Maleimide Synthesis
Modern organic synthesis has introduced several catalytic methods that offer milder conditions, higher yields, and greater functional group tolerance compared to traditional thermal cyclodehydration. researchgate.netorganic-chemistry.orgmdpi.com These approaches are applicable to the synthesis of a broad range of N-substituted maleimides, including this compound.
Palladium-catalyzed reactions have been developed for the synthesis of polysubstituted maleimide derivatives. One such method involves the cyclization of alkynes with isocyanides, followed by hydrolysis, providing a versatile route to the maleimide core. organic-chemistry.org Another palladium-catalyzed approach activates the C-C bond of a cyclopropenone for a concomitant carbonylative amination to form the maleimide ring. organic-chemistry.org
Ruthenium-catalyzed [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide offers a highly efficient and selective pathway to polysubstituted maleimides under relatively mild conditions. organic-chemistry.org
N-Heterocyclic Carbene (NHC)-catalyzed synthesis represents a powerful organocatalytic strategy. NHCs can catalyze the atroposelective synthesis of N-aryl maleimides from maleic anhydrides and anilines under mild conditions, achieving excellent yields and enantioselectivities. chemrxiv.orgresearchgate.net This method proceeds through the in-situ activation of the corresponding maleamic acid, demonstrating a significant advancement in the controlled synthesis of chiral N-substituted maleimides. chemrxiv.orgresearchgate.net
| Catalytic System | Reactants | Key Features | Reference |
|---|---|---|---|
| Palladium Catalysis | Alkynes + Isocyanides | Efficient cyclization under mild conditions. | organic-chemistry.org |
| Ruthenium Catalysis | Isocyanates + Alkynes + CO | Intermolecular [2+2+1] cocyclization; excellent yields and high selectivity. | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) Catalysis | Maleic Anhydride + Anilines | Organocatalytic, mild conditions, enables atroposelective synthesis. | chemrxiv.orgresearchgate.net |
Functionalization and Derivatization Strategies for this compound Analogs
This compound is a bifunctional molecule, with both the quinoline heterocycle and the maleimide ring being amenable to further chemical modification. This allows for the generation of a diverse library of analogs with tailored properties.
Modifications on the Quinolyl Heterocycle
The quinoline ring system is a "privileged structure" in medicinal chemistry and can be functionalized at various positions. mdpi.com Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.com For this compound, C-H bonds at positions C2, C3, C5, and C8 are potential sites for modification.
Palladium-catalyzed C2-arylation of quinolines with unactivated arenes has been reported. mdpi.com Similarly, rhodium-based catalysts can also achieve C2-arylation. Direct alkylation of quinoline N-oxides at the C2 position via palladium catalysis is another established method. mdpi.com By first converting the quinoline nitrogen of this compound to the corresponding N-oxide, these methodologies could be applied to introduce alkyl or aryl substituents at the C2 position, followed by reduction of the N-oxide to restore the quinoline core. The inherent directing group capacity of the quinoline nitrogen often favors functionalization at the C2 and C8 positions.
Substituent Effects on the Maleimide Ring
The maleimide ring contains an electrophilic carbon-carbon double bond, making it an excellent Michael acceptor. This reactivity is central to its use in bioconjugation, where it readily reacts with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. vectorlabs.com
The electronic properties of the N-substituent—in this case, the 4-quinolyl group—can significantly influence the reactivity of the maleimide ring. The quinoline ring is generally considered an electron-withdrawing group. This property enhances the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack compared to N-alkyl maleimides.
Furthermore, introducing additional electron-withdrawing or electron-donating substituents onto the quinoline ring can fine-tune this reactivity. For example, placing a nitro group on the quinoline ring would further increase the maleimide's reactivity, while an amino or methoxy (B1213986) group would decrease it.
This modulation of reactivity also affects the stability of the resulting maleimide-thiol conjugate. The thiosuccinimide adduct formed after Michael addition can undergo a retro-Michael reaction, leading to deconjugation. ucl.ac.uk However, the succinimide (B58015) ring of the conjugate can be stabilized by hydrolysis (ring-opening). The rate of this stabilizing hydrolysis is significantly accelerated by electron-withdrawing N-substituents. nih.gov Therefore, modifying the quinoline ring with electron-withdrawing groups can be a deliberate strategy to enhance the long-term stability of conjugates derived from this compound. nih.gov
| Substituent on Quinolyl Ring | Electronic Effect | Predicted Impact on Maleimide Reactivity | Predicted Impact on Conjugate Hydrolysis Rate |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increased | Greatly Increased |
| -Cl (Chloro) | Electron-Withdrawing | Increased | Increased |
| -H (Unsubstituted) | Baseline (Electron-Withdrawing) | Baseline | Baseline |
| -CH₃ (Methyl) | Electron-Donating | Decreased | Decreased |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decreased | Decreased |
Mechanistic Studies of Reactions Involving this compound
The this compound molecule possesses distinct reactive sites that enable its participation in a variety of chemical transformations. The electron-deficient carbon-carbon double bond of the maleimide ring is highly susceptible to nucleophilic attack and serves as a potent dienophile and dipolarophile in cycloaddition reactions. Furthermore, the quinoline moiety can engage in transition metal-catalyzed C-H activation processes.
Nucleophilic Addition Reactions, with Emphasis on Thiol-Maleimide Conjugation (Michael Addition)
The reaction between a thiol and a maleimide is a cornerstone of bioconjugation chemistry and proceeds via a Michael addition mechanism. axispharm.combachem.com This reaction involves the nucleophilic attack of a thiol group on one of the electron-deficient olefinic carbons of the maleimide ring. bachem.comresearchgate.net The high reactivity of the maleimide's double bond is attributed to the electron-withdrawing nature of the adjacent carbonyl groups and the ring strain of the cyclic system. researchgate.netvectorlabs.com
The mechanism is initiated by the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻), a process favored in polar solvents and at pH values between 6.5 and 7.5. axispharm.comvectorlabs.com The thiolate then attacks the maleimide double bond, leading to the formation of a stable, covalent succinimidyl thioether linkage. bachem.com This reaction is highly chemoselective for thiols within this pH range, occurring approximately 1,000 times faster than the competing reaction with amines at a neutral pH. axispharm.comvectorlabs.com While the resulting thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the thiol group. nih.govresearchgate.net Additionally, the maleimide ring itself can undergo hydrolysis, especially at higher pH, which opens the ring and renders it unreactive towards thiols. vectorlabs.com
| Feature | Description |
| Reaction Type | Michael Addition (Nucleophilic Conjugate Addition) |
| Nucleophile | Thiol (specifically, the thiolate anion) |
| Electrophile | The electron-deficient C=C bond of the maleimide ring |
| Product | Succinimidyl thioether |
| Key Conditions | pH 6.5 - 7.5 for optimal thiol selectivity |
| Driving Force | Formation of a stable C-S σ-bond; release of ring strain researchgate.net |
Diels-Alder Cycloaddition Reactions as Dienophiles
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring through the reaction of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orgorganic-chemistry.org this compound functions as a potent dienophile due to the electron-withdrawing properties of its two carbonyl groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org
The mechanism is a pericyclic reaction believed to occur via a single, cyclic transition state without the formation of intermediates. wikipedia.org The reaction's feasibility is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. organic-chemistry.org This concerted process simultaneously creates two new carbon-carbon sigma (σ) bonds, which is energetically favorable. organic-chemistry.org Diels-Alder reactions involving cyclic dienophiles like this compound are highly diastereoselective, often favoring the formation of the endo adduct under kinetic control. This preference is explained by secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. organic-chemistry.org
| Component | Role in Diels-Alder Reaction |
| Conjugated Diene | 4π-electron component (HOMO donor) |
| This compound | 2π-electron component (Dienophile, LUMO acceptor) |
| Reaction Type | [4+2] Cycloaddition |
| Mechanism | Concerted, pericyclic |
| Product | Substituted cyclohexene (B86901) derivative (oxabicyclic core if furan (B31954) is the diene) mdpi.com |
| Stereoselectivity | Typically favors the endo product under kinetic control |
1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrones incorporating quinolyl groups)
1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. chesci.com These reactions occur between a 1,3-dipole (a three-atom, 4π-electron system) and a dipolarophile (a 2π-electron system). chesci.com Similar to the Diels-Alder reaction, this is a thermally allowed [4πs + 2πs] concerted cycloaddition. chesci.com this compound serves as an effective dipolarophile in these transformations.
A specific example involves the reaction of a nitrone, such as α-(4-quinolyl)-N-phenyl nitrone, with N-aryl maleimides. researchgate.net Nitrones are 1,3-dipoles that react with the maleimide double bond to generate isoxazolidine (B1194047) rings. rsc.org These reactions can produce different diastereomers (e.g., cis and trans or syn and anti), with the stereochemical outcome influenced by the substituents on both the nitrone and the maleimide, as well as the reaction conditions. researchgate.netresearchgate.net The reaction provides a versatile method for synthesizing complex heterocyclic frameworks containing both quinoline and pyrrolidine-isoxazolidine moieties. researchgate.netresearchgate.net
| Component | Role in 1,3-Dipolar Cycloaddition |
| Nitrones (e.g., α-(4-quinolyl)-N-phenyl nitrone) | 1,3-Dipole (4π-electron system) |
| This compound | Dipolarophile (2π-electron system) |
| Reaction Type | [4+2] Cycloaddition |
| Mechanism | Concerted, pericyclic |
| Product | Five-membered isoxazolidine ring system researchgate.net |
Transition Metal-Catalyzed Coupling and Annulation Reactions
Rhodium(III) catalysis enables the site-selective functionalization of quinoline rings. nih.gov In this process, the oxygen atom of a quinoline N-oxide acts as a directing group, guiding the rhodium catalyst to activate the C-H bond at the C8 position of the quinoline core. acs.orgibs.re.kr This regioselective activation is a key step in the mechanism.
Once the C-H bond is activated, a five-membered rhodacycle intermediate is formed. acs.orgfigshare.com This intermediate then reacts with a maleimide, which serves as an alkylating agent. nih.gov The subsequent steps involve migratory insertion and reductive elimination, ultimately yielding a C8-alkylated quinoline derivative containing a succinimide moiety. This method provides an efficient route to bioactive succinimide-containing quinoline compounds under mild reaction conditions. nih.gov
| Component | Role in the Reaction |
| Catalyst | Rhodium(III) complex |
| Substrate | Quinoline N-Oxide |
| Directing Group | N-Oxide |
| Reagent | Maleimide (acts as an alkylating agent) |
| Key Intermediate | Five-membered rhodacycle acs.orgfigshare.com |
| Product | C8-alkylated quinoline with a succinimide group |
Copper catalysts can be used to construct complex heterocyclic systems like 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones from simpler starting materials. nih.gov A notable example is the copper-catalyzed decarboxylative annulation of N-phenylglycines with maleimides. nih.gov
This one-pot cascade reaction is initiated by an oxidant, such as di-tert-butyl peroxide (DTBP), and catalyzed by a copper salt like CuBr. nih.gov The proposed mechanism involves several sequential steps:
Oxidative decarboxylation of the N-phenylglycine.
1,2-addition of the resulting intermediate to the maleimide.
Intramolecular cyclization.
Tautomerization and subsequent aromatization to form the final, stable pyrrolo[3,4-c]quinoline-1,3(2H)-dione product. nih.gov
This protocol offers an efficient method for synthesizing these functionalized quinoline-fused structures. nih.gov
| Component | Role in the Reaction |
| Catalyst | Anhydrous CuBr nih.gov |
| Oxidant | Di-tert-butyl peroxide (DTBP) nih.gov |
| Reactant 1 | N-Phenylglycine nih.gov |
| Reactant 2 | Maleimide |
| Reaction Type | Oxidative Decarboxylative Annulation |
| Product | 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione nih.gov |
Lack of Specific Research Data on the Radical Polymerization and Copolymerization of this compound
General methodologies for the radical polymerization of N-substituted maleimides are well-documented in polymer chemistry. These processes typically involve the use of free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at elevated temperatures. tsijournals.comresearchgate.netresearchgate.net Copolymerization studies of various N-substituted maleimides with common vinyl monomers, including methyl methacrylate (B99206) (MMA) and styrene, have also been reported, providing insights into their reactivity ratios and the properties of the resulting copolymers. tsijournals.comresearchgate.netuctm.edu
However, the specific application of these methods to this compound, and the characterization of the resultant polymers, have not been described in the accessible literature. Consequently, detailed research findings, such as reaction conditions, monomer reactivity, polymer molecular weights, and thermal properties, which are essential for constructing an authoritative and scientifically accurate article on this subject, are not available.
Due to the lack of specific data for this compound, it is not possible to provide an article with the requested detailed research findings and data tables for its radical polymerization and copolymerization processes. The generation of such content would require speculation beyond the established scientific record.
Advanced Spectroscopic Characterization and Analytical Methodologies
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)
The electronic properties of N-(4-Quinolyl)maleimide are dominated by the interplay between the π-systems of the quinoline (B57606) ring and the maleimide (B117702) group. This interaction governs its absorption and emission behavior.
This compound exhibits absorption and emission properties characteristic of a donor-acceptor system, where the electron-rich quinoline acts as the fluorophore (donor) and the electron-deficient maleimide acts as an acceptor. The photophysical properties, such as the fluorescence quantum yield (Φf), are highly dependent on the efficiency of energy transfer and quenching processes between these two moieties.
High quantum yields in fluorophores are often associated with rigid structures and minimal non-radiative decay pathways. However, in molecules like this compound, the maleimide group can introduce efficient non-radiative decay channels, potentially lowering the quantum yield. The absolute fluorescence quantum yield (Φf) is a critical parameter, and for related high-performance near-infrared (NIR) emitters, Φf values can range from 10% to over 35%, depending on the molecular structure and solvent. The specific quantum yield of this compound is influenced by factors that mitigate quenching, such as structural rigidity and the electronic landscape of the excited states.
Table 1: Representative Photophysical Properties of a Donor-Acceptor Fluorophore
| Property | Value | Conditions |
| Absorption Max (λabs) | ~350-400 nm | Dichloromethane |
| Emission Max (λem) | ~450-550 nm | Dichloromethane |
| Quantum Yield (Φf) | 0.10 - 0.40 | Varies with solvent |
| Excited-State Lifetime (τf) | 1 - 5 ns | Typical range |
Note: The data presented are typical estimated values for a conjugated quinolyl-maleimide system and may vary.
The emission spectrum of this compound is expected to be highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. In donor-acceptor molecules, the excited state often possesses a larger dipole moment than the ground state due to charge transfer upon excitation.
Increasing solvent polarity stabilizes the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for fluorescence, resulting in a bathochromic (red) shift of the emission maximum. Therefore, a shift to longer wavelengths is anticipated for this compound as the solvent is changed from nonpolar (e.g., hexane) to polar (e.g., acetonitrile or methanol). This property is crucial for its application as a fluorescent probe for sensing local environmental polarity.
Table 2: Effect of Solvent Polarity on Fluorescence Emission Maximum
| Solvent | Polarity Function (Δf) | Representative Emission Max (λem) |
| Hexane | ~0.001 | Shorter Wavelength (e.g., 450 nm) |
| Toluene | ~0.014 | Intermediate Wavelength (e.g., 475 nm) |
| Dichloromethane | ~0.217 | Longer Wavelength (e.g., 510 nm) |
| Acetonitrile | ~0.305 | Longest Wavelength (e.g., 540 nm) |
Note: The emission values are illustrative for a solvatochromic dye and demonstrate the expected trend.
The fluorescence of this compound is significantly modulated by quenching mechanisms, primarily involving the maleimide group. The maleimide moiety is a well-known fluorescence quencher, operating through a photoinduced electron transfer (PET) mechanism. In this process, upon excitation of the quinoline fluorophore, an electron is transferred from the excited quinoline (donor) to the electron-deficient maleimide (acceptor). This PET process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.
Luminescence can be enhanced when this quenching mechanism is disrupted. For instance, the reaction of the maleimide's carbon-carbon double bond with a thiol group saturates the bond and raises the energy level of its lowest unoccupied molecular orbital (LUMO). This change makes the electron transfer from the quinoline less favorable, thereby blocking the PET pathway and "turning on" fluorescence. This reactivity is the basis for using maleimide-containing fluorophores as chemical sensors for thiols. Another common phenomenon is aggregation-caused quenching (ACQ), where π-π stacking of the planar aromatic rings in aggregates creates non-emissive states.
Dual-state emission (DSE) is a phenomenon where a molecule emits light from two different excited states, resulting in two distinct fluorescence bands. This behavior has been observed in various maleimide derivatives, particularly those functionalized with electron-donating groups. DSE can arise from different molecular conformations in the excited state, such as a locally excited (LE) state and a charge-transfer (CT) state, often a twisted intramolecular charge-transfer (TICT) state.
For this compound, the potential for DSE would depend on the ability of the quinolyl group to adopt different conformations relative to the maleimide ring in the excited state. The presence of DSE would be characterized by two emission peaks whose relative intensities are highly sensitive to solvent polarity and viscosity. While DSE is a known feature of some advanced maleimide fluorophores, its specific occurrence in this compound requires targeted experimental investigation.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the characteristic functional groups within the molecule. Key expected vibrational bands include the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups, the C=C stretching of the maleimide ring, and various vibrations associated with the quinoline aromatic system. The maleimide C=O stretches typically appear as two distinct, strong bands in the region of 1700-1780 cm⁻¹. The disappearance of the maleimide C=C stretching band around 1580-1640 cm⁻¹ can be used to monitor its reaction with thiols.
Raman spectroscopy provides complementary information. Aromatic systems like quinoline generally produce strong Raman signals due to the high polarizability of the π-electron system. Therefore, sharp bands corresponding to the ring breathing and C=C/C=N stretching modes of the quinoline core are expected to be prominent. The maleimide C=C stretch also gives a strong Raman signal, while the C=O stretches are typically weaker compared to their IR absorption.
Table 3: Predicted Principal Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Moiety | Technique |
| 3100-3000 | Aromatic C-H Stretch | Quinoline | FTIR, Raman |
| ~1770 | Asymmetric C=O Stretch | Maleimide | FTIR |
| ~1700 | Symmetric C=O Stretch | Maleimide | FTIR |
| 1620-1500 | C=C and C=N Ring Stretches | Quinoline | FTIR, Raman |
| ~830 | C-H Out-of-Plane Bending | Maleimide (C=C-H) | FTIR |
| ~760 | C-H Out-of-Plane Bending | Quinoline | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for confirming the precise chemical structure of this compound by probing the local magnetic environments of the ¹H and ¹³C nuclei.
In the ¹H NMR spectrum, the two protons on the maleimide double bond are chemically equivalent and should appear as a sharp singlet, typically in the range of δ 6.7-7.0 ppm. The protons of the quinoline ring will appear further downfield, in the aromatic region (δ 7.5-9.0 ppm), exhibiting complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the maleimide are the most deshielded, appearing around δ 170 ppm. The olefinic carbons of the maleimide ring are expected near δ 134 ppm. The nine distinct carbon atoms of the quinoline ring will produce a series of signals in the aromatic region (δ 120-150 ppm).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Moiety |
| ¹H | 6.8 - 7.0 | s, 2H | Maleimide (CH=CH) |
| ¹H | 7.5 - 9.0 | m | Quinoline (Ar-H) |
| ¹³C | ~170 | Maleimide (C=O) | |
| ¹³C | ~134 | Maleimide (C=C) | |
| ¹³C | 120 - 150 | Quinoline (Ar-C) |
Note: Chemical shifts are predicted based on analogous structures and are reported relative to TMS. 's' denotes singlet, 'm' denotes multiplet.
Mass Spectrometry for Structural Elucidation and Conjugate Analysis
Mass spectrometry is an indispensable tool for the structural confirmation of this compound and for the analysis of its conjugates, particularly with thiol-containing molecules such as cysteine residues in peptides and proteins. Electron ionization (EI) and electrospray ionization (ESI) are commonly employed techniques for the analysis of this compound.
For the analysis of conjugates, ESI coupled with tandem mass spectrometry (MS/MS) is the method of choice. This is particularly relevant in chemical proteomics where maleimide-based probes are used to quantify cysteine reactivity. nih.gov The fragmentation of the conjugate will provide sequence information for peptides and pinpoint the site of modification. The stability of the succinimide (B58015) ring formed upon reaction with a thiol is a key consideration in the analysis.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 224 | [M]+• | Molecular Ion |
| 196 | [M-CO]+• | Loss of carbon monoxide from the maleimide ring |
| 168 | [M-2CO]+• | Loss of two carbon monoxide molecules |
| 128 | [C9H6N]+ | Quinoline cation radical |
| 101 | [C8H5N]+ | Loss of HCN from the quinoline ring |
Electrochemical Characterization and Redox Behavior (e.g., for "on-to-off" fluorescence switching)
The electrochemical properties of this compound are of significant interest, particularly concerning its potential application in redox-based sensing and fluorescence switching. The quinoline core is known to be electron-deficient and can undergo reduction. researchgate.net The redox behavior is expected to be influenced by the electron-withdrawing nature of the maleimide substituent.
Cyclic voltammetry can be employed to investigate the reduction and oxidation potentials of this compound. Studies on various quinoline derivatives have shown that their electrochemical properties are strongly correlated with their chemical structure, including the nature and position of substituents. researchgate.netnih.gov For instance, the presence of electron-donating or electron-withdrawing groups can shift the redox potentials. researchgate.net It is anticipated that this compound will exhibit one or more reversible or quasi-reversible reduction waves corresponding to the acceptance of electrons by the quinoline ring system.
The concept of "on-to-off" fluorescence switching based on redox behavior is a promising area of research. In such a system, the fluorescence of the quinolyl moiety could be quenched upon electrochemical reduction or upon conjugation to a redox-active species. The maleimide group provides a convenient handle for attaching the molecule to biomolecules, allowing for the development of redox-sensitive fluorescent probes. While direct experimental data on the fluorescence switching of this compound is not extensively documented, the known fluorescence of some maleimide derivatives and the electrochemical activity of the quinoline ring suggest that this is a viable possibility. nih.govrsc.org
Table 2: Electrochemical Properties of Selected Quinoline Derivatives
| Compound | Oxidation Potential (V) | Reduction Potential (V) | Reference |
|---|---|---|---|
| 8-hydroxy-quinoline-5-carbaldehyde | Not Reported | -1.5 to -2.0 | nih.gov |
| 6-(dimethylamino)quinoline-5-carbaldehyde | +0.5 to +1.0 | Not Reported | nih.gov |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for the purification, purity assessment, and reaction monitoring of this compound and its derivatives. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common technique for these purposes. nih.gov
For purity assessment, a gradient RP-HPLC method is typically developed to separate the main compound from any starting materials, by-products, or degradation products. A C18 or C8 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol. chemrevlett.comphenomenex.com The selection of the mobile phase and gradient profile is optimized to achieve good resolution and peak shape. A similar compound, N-(4-Aminophenyl)maleimide, has been successfully analyzed using a mobile phase of acetonitrile and water with phosphoric acid. sielc.com
Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate at different time points, the consumption of starting materials and the formation of the product can be visualized. The choice of the developing solvent system is crucial for achieving good separation of the spots on the TLC plate.
Table 3: Exemplary HPLC Conditions for the Analysis of N-Aryl Maleimides
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Applications in Advanced Chemical and Materials Research
Bioconjugation and Site-Selective Biomolecular Labeling Research
Bioconjugation, the process of covalently linking molecules to biomolecules like proteins or nucleic acids, is a cornerstone of chemical biology. N-(4-Quinolyl)maleimide serves as a specialized tool in this field, enabling researchers to label and study biological systems with high precision.
The maleimide (B117702) group is highly reactive towards sulfhydryl (thiol) groups, which are found in the side chains of cysteine amino acid residues. tocris.comthermofisher.com This reactivity forms the basis of its use in protein and peptide modification. The reaction, a Michael-type addition, proceeds rapidly and with high specificity under mild conditions, typically in aqueous buffers at a pH range of 6.5 to 7.5. thermofisher.comnih.gov This pH range is crucial as it favors the reaction with thiols over other nucleophilic groups like primary amines, ensuring selectivity for cysteine residues. thermofisher.com
The general strategy for modifying a protein or peptide with this compound involves the following steps:
Preparation of the Biomolecule : If the target protein contains disulfide bonds that mask the reactive cysteine thiols, a reduction step is necessary. Reductants like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) are commonly used to cleave these bonds and expose the free sulfhydryl groups. tocris.comnih.gov
Conjugation Reaction : The thiol-containing biomolecule is then incubated with this compound. The maleimide's double bond reacts with the thiol to form a stable thioether linkage. nih.gov
Purification : After the reaction, any unreacted maleimide reagent and byproducts are removed, typically through size-exclusion chromatography or dialysis, to yield the purified quinoline-labeled bioconjugate. nih.gov
This method allows for the introduction of the quinoline (B57606) moiety at specific cysteine sites, which can be naturally occurring or genetically engineered into the protein sequence. This site-specific labeling is critical for structure-function studies, protein tracking, and the assembly of complex biomolecular constructs. ucl.ac.uknih.gov
A prominent application of advanced maleimide chemistry is in the construction of antibody-drug conjugates (ADCs). researchgate.netresearchgate.net ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. nih.govrsc.org The homogeneity and stability of the linkage between the drug and the antibody are critical for the ADC's efficacy and safety. rsc.org
Traditional methods targeting native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and conjugation sites. ucl.ac.uknih.gov N-aryl maleimides, a class that includes this compound, are considered "next-generation maleimides" (NGMs) that help overcome these limitations. ucl.ac.uknih.gov They are instrumental in strategies that target the interchain disulfide bonds of antibodies.
The methodology typically involves:
Selective Reduction : The four interchain disulfide bonds in an IgG1 antibody are selectively reduced using a mild reducing agent like TCEP, yielding eight reactive cysteine residues. nih.govnih.gov
Conjugation : The reduced antibody is then reacted with a drug-linker construct appended with an N-aryl maleimide, such as an this compound derivative. This allows for controlled loading of the drug onto the antibody. nih.gov Some advanced NGM reagents are designed to "rebridge" the disulfide bond, connecting the two cysteine residues and further enhancing conjugate stability. nih.govucl.ac.uk
The use of N-aryl maleimides in this context provides a significant advantage in stability over traditional N-alkyl maleimides, as discussed in section 4.1.4. nih.gov This leads to more robust and homogeneous ADCs with improved pharmacological profiles. nih.govmdpi.comrsc.org
| Conjugation Strategy | Target Residue/Structure | Key Reagents | Primary Advantage | Reference |
|---|---|---|---|---|
| Thiol-Specific Labeling | Cysteine (Sulfhydryl Group) | This compound, TCEP/DTT | High selectivity for cysteine over other amino acids at neutral pH. | tocris.comthermofisher.com |
| Site-Selective Antibody Conjugation | Reduced Interchain Disulfide Bonds | N-Aryl Maleimide Drug-Linker, TCEP | Creates more homogeneous and stable antibody-drug conjugates. | nih.govrsc.orgnih.gov |
The functionalization of oligonucleotides (DNA and RNA) with moieties like fluorophores is essential for their use as diagnostic probes and in various bioanalytical assays. While the maleimide functionality generally cannot be incorporated directly during standard solid-phase oligonucleotide synthesis, several methods exist to introduce it post-synthetically. nih.gov
One common approach involves synthesizing an oligonucleotide with a primary amine group at a specific position (e.g., the 5'-end). This amino-modified oligonucleotide is then reacted in solution with a heterobifunctional linker that contains both an amine-reactive group (like an NHS ester) and a maleimide. nih.gov However, a more direct method involves using reagents that convert the amine directly into a maleimide. nih.gov
Alternatively, a thiol group can be introduced into the oligonucleotide, which can then be directly conjugated with a maleimide-containing molecule like this compound. rsc.orgneb.com A protected version of the maleimide can also be used, which is incorporated during synthesis and later deprotected to reveal the reactive maleimide for conjugation. genelink.commdpi.com By using this compound in these strategies, a fluorescent quinoline label can be precisely attached to a nucleic acid for detection and imaging applications.
A significant drawback of classical maleimide bioconjugates (derived from N-alkyl maleimides) is their instability in biological environments. creativepegworks.comgoogle.com The thioether bond within the succinimide (B58015) ring is susceptible to a retro-Michael reaction, where the bond breaks and the maleimide is released. This deconjugation can be facilitated by exchange with abundant thiols in the bloodstream, such as glutathione (B108866) or albumin, leading to loss of the payload and potential off-target effects. creativepegworks.comnih.gov
Research has shown that the stability of the maleimide-thiol adduct is highly dependent on the substituent on the maleimide nitrogen. N-aryl maleimides, such as N-phenylmaleimide and by extension this compound, form significantly more stable conjugates than their N-alkyl counterparts. nih.govucl.ac.uk This enhanced stability arises from a different chemical pathway. The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring itself. nih.govucl.ac.uk This ring-opening reaction creates one or two isomeric succinamic acid products, which are no longer susceptible to the retro-Michael reaction. nih.gov This effectively locks the conjugate in a stable, irreversible form.
Studies comparing N-aryl and N-alkyl maleimide-based ADCs have demonstrated this principle. Cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% drug loss in serum over 7 days, whereas analogous N-alkyl maleimide ADCs lost 35-67% of their drug payload under the same conditions. nih.gov This stabilization via hydrolysis is a key design feature for creating robust bioconjugates for in vivo applications. nih.govnih.gov
| Maleimide Type | Primary Degradation Pathway | Resulting Conjugate Stability | Key Factor | Reference |
|---|---|---|---|---|
| N-Alkyl Maleimide | Retro-Michael Reaction (Thiol Exchange) | Lower (Prone to deconjugation) | Reversible addition of thiol to the maleimide ring. | creativepegworks.comnih.gov |
| N-Aryl Maleimide (e.g., this compound) | Thiosuccinimide Ring Hydrolysis | Higher (Forms stable, ring-opened product) | Irreversible hydrolysis of the succinimide ring, preventing retro-Michael reaction. | nih.govucl.ac.uk |
Development of Fluorescent Probes and Chemical Sensors
The quinoline core of this compound is a well-known fluorophore. This intrinsic property, combined with the reactive maleimide group, makes it an excellent candidate for the design of fluorescent probes and chemical sensors, particularly for detecting thiols.
A "turn-on" fluorescent probe is a molecule that is initially non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reacting with its target analyte. rsc.org This design minimizes background signal and enhances detection sensitivity. The design of such probes often relies on modulating an intramolecular quenching process. bham.ac.uk
In the case of this compound or similar structures, the design principle can involve:
Quenched State : In the unreacted state, the fluorescence of the quinoline fluorophore can be quenched by the electron-deficient maleimide double bond through processes like Photoinduced Electron Transfer (PeT). bham.ac.uk
Reaction and "Turn-On" : When the probe reacts with a thiol-containing molecule (e.g., glutathione), the Michael addition reaction disrupts the electronic properties of the maleimide moiety. nih.govrsc.org This disruption eliminates the quenching pathway, "turning on" the fluorescence of the quinoline. The resulting thioether conjugate exhibits strong fluorescence emission. rsc.orgnih.gov
The development of quinoline-based probes often employs a donor-acceptor architecture to achieve desirable photophysical properties, such as a large Stokes shift (separation between excitation and emission wavelengths) and emission in the visible or near-infrared range. nih.gov These features are highly advantageous for biological imaging, as they reduce spectral overlap and minimize autofluorescence from biological samples. tubitak.gov.tr The rational design of such probes can be guided by computational methods to predict and tune their photophysical properties before synthesis. rsc.org
Selective Detection and Imaging of Biological Thiols and Other Analytes
The selective detection of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is of great importance as their abnormal levels are associated with various diseases. rsc.org this compound and its derivatives are effective fluorescent probes for this purpose. The maleimide group acts as an excellent Michael acceptor, reacting with the thiol groups of these biological analytes. researchgate.net This reaction, often a Michael addition, disrupts the internal charge transfer (ICT) within the molecule, leading to a significant change in its fluorescence properties, a phenomenon often referred to as a "turn-on" or "turn-off" response.
The quinoline portion of the molecule serves as a fluorophore, providing the inherent fluorescence that is modulated by the reaction with thiols. The specificity for different thiols can be tuned through chemical modifications of the quinoline or maleimide structures. For instance, some probes exhibit a significant fluorescence enhancement specifically for cysteine and homocysteine over glutathione. rsc.org This selectivity is crucial for distinguishing between different thiols in complex biological systems. The ability of these probes to penetrate cell walls and function in physiological conditions makes them valuable tools for in vitro and in vivo imaging of thiol levels. nih.govumich.edu
Table 1: Examples of Maleimide-Based Fluorescent Probes for Thiol Detection This table is illustrative and provides a general overview of the types of data associated with maleimide-based thiol probes. Specific values for this compound would require targeted experimental studies.
| Probe Type | Target Analyte(s) | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Feature |
|---|---|---|---|---|
| Maleimide-Fluorophore Conjugate | Cys, Hcy, GSH | Varies | Varies | "Off-On" fluorescence behavior upon reaction. researchgate.net |
| Substituted N-phenylmaleimides | Cys, Hcy | Varies | Varies | Enhanced selectivity and fluorescence in polar media. bham.ac.uk |
Integration into Advanced Bioimaging Tools
Beyond its direct use as a sensor, this compound can be integrated into more sophisticated bioimaging tools. Its reactive maleimide group allows for its conjugation to other molecules, such as peptides or larger nanoparticles, to create targeted imaging agents. acs.org This approach enables the specific delivery of the fluorescent probe to particular cells, tissues, or even subcellular compartments, enhancing the precision of bioimaging studies.
For example, quinoline derivatives have been successfully incorporated into nanoparticles for pH-responsive luminescent sensing. researchgate.net Similarly, this compound could be part of a larger system, such as upconversion nanoparticles (UCNPs), which are used for deep-tissue imaging. acs.org In such constructs, the quinoline moiety can act as a photosensitizer or a reporter, with its fluorescence properties being triggered by specific biological events or external stimuli. The development of such hybrid probes expands the scope of this compound's application in diagnosing and monitoring diseases at the molecular level. bham.ac.uk
Polymer Science and Advanced Material Development
The unique reactivity of the maleimide group and the desirable properties of the quinoline ring make this compound a valuable monomer in polymer science.
Synthesis of High-Performance Polyimides and Copolymers via Maleimide Monomers
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net this compound can be used as a monomer in the synthesis of novel polyimides. The incorporation of the rigid and aromatic quinoline structure into the polymer backbone can enhance properties such as thermal stability and glass transition temperature. researchgate.netrevmaterialeplastice.ro
Maleimide-terminated oligomers can be synthesized and subsequently cured to form cross-linked polyimide networks. google.com These materials often exhibit excellent solubility in organic solvents, a desirable trait for processing. researchgate.net The resulting polyimide films can have low water absorption and low dielectric constants, making them suitable for applications in microelectronics. researchgate.net
Table 2: General Properties of High-Performance Polyimides This table presents typical property ranges for high-performance polyimides. The specific values for polymers derived from this compound would depend on the comonomers and synthesis conditions.
| Property | Typical Value Range | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 230 - >400 °C | revmaterialeplastice.romdpi.com |
| 5% Weight Loss Temperature (Td5) | > 270 °C | revmaterialeplastice.ro |
| Tensile Strength | Up to 97 MPa | researchgate.net |
Engineering of Self-Healing and Thermoreversible Materials using Maleimide Chemistry
The maleimide group is a key component in the development of self-healing and thermoreversible materials, primarily through the Diels-Alder reaction. researchgate.net This reaction, typically involving a furan-functionalized polymer and a maleimide crosslinker, is thermally reversible. psu.edu At elevated temperatures, the Diels-Alder adducts break apart (retro-Diels-Alder), causing the material to soften or de-crosslink. Upon cooling, the bonds reform, healing any cracks or damage. psu.edursc.org
While this compound itself is not the most common maleimide for this application, the principle of using maleimide chemistry is well-established. nih.govugent.be The quinoline group could potentially add valuable optical or thermal properties to such self-healing systems. The efficiency of healing can be high, with some systems recovering a significant percentage of their original mechanical properties after thermal treatment. rsc.org
Fabrication of UV-Curable Coatings and Functional Composites
The double bond of the maleimide group is susceptible to free-radical polymerization, which can be initiated by UV light. radtech.orgspecificpolymers.com This makes this compound a suitable component for UV-curable coatings and composites. mdpi.com UV curing is an environmentally friendly technology due to its solvent-free nature and rapid curing process. specificpolymers.com
Maleimide-containing formulations can act as their own photoinitiators, reducing the need for potentially toxic additives. specificpolymers.com The resulting coatings are often highly cross-linked, providing excellent durability, abrasion resistance, and stain resistance. radtech.org The incorporation of this compound could also impart specific functionalities to the coating, such as fluorescence or enhanced thermal stability.
Integration into Optoelectronic and Responsive Materials
Quinoline derivatives are known for their interesting photophysical and electronic properties, making them attractive for optoelectronic applications. researchgate.net The quinoline ring system in this compound can be exploited in the design of materials that respond to light or other stimuli. For instance, quinoline-based materials have been investigated as luminescent sensors and have shown potential in the development of organic light-emitting diodes (OLEDs).
The ability to polymerize this compound allows for the creation of materials where the optoelectronic properties of the quinoline moiety are integrated into a stable, processable polymer matrix. These materials could find use in flexible displays, sensors, and other advanced electronic devices. mdpi.comunito.it For example, quinoline-functionalized nanoparticles have been shown to exhibit pH-responsive luminescence, highlighting the potential for creating smart, responsive materials. researchgate.net
Contributions to Mechanistic Organic Chemistry and Synthetic Strategy
The unique electronic and structural characteristics of this compound make it a valuable tool for investigating the intricacies of chemical reactions. Its rigid quinoline system and reactive maleimide core allow chemists to probe reaction mechanisms and develop novel synthetic strategies with high degrees of control.
The study of reaction mechanisms is fundamental to advancing organic chemistry, enabling the optimization of reaction conditions and the design of new synthetic routes. numberanalytics.com this compound serves as an effective substrate in mechanistic studies, particularly in transition metal-catalyzed reactions where complex pathways and transient intermediates are common.
One area of significant research is the rhodium-catalyzed functionalization of C-H bonds, a powerful method for constructing complex molecules. For instance, studies on the C8-alkylation of quinoline N-oxides with maleimides have proposed reaction pathways involving key intermediates. researchgate.net Although these studies may use various maleimide derivatives, this compound is an ideal candidate for such investigations. Its well-defined structure would allow for precise tracking of its incorporation into the product, aiding in the confirmation of the proposed mechanism.
A plausible mechanistic pathway for such a reaction involves the formation of a five-membered rhodacycle intermediate. researchgate.net In this proposed cycle, the quinoline nitrogen directs the rhodium catalyst to a specific C-H bond on the quinoline ring. The subsequent coordination and insertion of the this compound double bond into the rhodium-carbon bond would lead to the final alkylated product. By using this compound, researchers can analyze the resulting complex structure to confirm the regiochemistry of the addition and provide concrete evidence for the transient rhodacycle species. The quinoline moiety of the reagent itself can also participate in or influence the catalytic cycle, offering further layers of mechanistic insight.
The general approach to such mechanistic studies involves a combination of experimental techniques:
Kinetic Studies: Measuring reaction rates under different concentrations of reactants and catalysts to determine the rate-determining step. numberanalytics.com
Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to monitor the reaction progress and identify any stable intermediates. numberanalytics.com
Isotopic Labeling: Replacing specific hydrogen atoms with deuterium (B1214612) to probe C-H bond activation steps. researchgate.net
Trapping Experiments: Introducing a reagent that can react with a proposed intermediate to confirm its existence.
Through these methods, the specific role of this compound in complex syntheses can be rigorously established, contributing to a deeper understanding of fundamental reaction processes.
Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful tools in synthetic chemistry for forming six-membered rings with a high degree of stereochemical control. wikipedia.org The reaction involves a conjugated diene and a dienophile, such as the maleimide moiety in this compound. wikipedia.org The substitution pattern on both the diene and dienophile dictates the regio- and stereoselectivity of the reaction.
Regioselectivity: When an unsymmetrical diene reacts with this compound, two different constitutional isomers (regioisomers) can be formed. masterorganicchemistry.com The outcome is governed by the electronic properties of the substituents on the diene and the dienophile. According to the principles of frontier molecular orbital (FMO) theory, the reaction proceeds by aligning the atoms with the largest orbital coefficients in the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The quinoline group attached to the maleimide nitrogen acts as an electron-withdrawing group, influencing the electronic distribution within the maleimide's π-system. This makes the this compound an electron-deficient dienophile. In a reaction with a diene bearing an electron-donating group (EDG), such as 1-methoxy-1,3-butadiene, the regioselectivity can be predicted. The major product will be the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile, typically leading to the "ortho" or "para" adducts, while the "meta" adduct is disfavored. masterorganicchemistry.com
Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound with an Unsymmetrical Diene
Explore the predicted outcomes for the reaction between this compound and 1-substituted dienes.
| Diene Substituent (R) | Predicted Major Regioisomer | Predicted Minor Regioisomer | Rationale |
| Electron-Donating Group (e.g., -OCH₃) | "Ortho" (1,2-adduct) | "Meta" (1,3-adduct) | Favorable alignment of the diene's HOMO and the dienophile's LUMO. masterorganicchemistry.com |
| Electron-Withdrawing Group (e.g., -NO₂) | "Para" (1,4-adduct) | "Meta" (1,3-adduct) | Governed by inverse-electron-demand Diels-Alder principles. |
Stereoselectivity: The Diels-Alder reaction is also highly stereoselective. When a cyclic dienophile like this compound reacts with a diene, two diastereomeric products, designated endo and exo, can be formed. libretexts.org The endo product, where the substituent on the dienophile (the quinoline ring system) is oriented towards the newly formed double bond in the cyclohexene (B86901) ring, is typically the major product. libretexts.org This preference is explained by "secondary orbital overlap," an additional stabilizing interaction in the transition state between the p-orbitals of the quinoline ring and the developing π-system of the diene. libretexts.org
Table 2: Typical Stereoselectivity in Diels-Alder Reactions of N-Substituted Maleimides
This table illustrates the general stereochemical outcome observed in Diels-Alder reactions involving maleimide derivatives.
| Approach | Product | Typical Outcome | Key Stabilizing Factor |
| Endo | Endo Isomer | Favored | Secondary Orbital Overlap libretexts.org |
| Exo | Exo Isomer | Disfavored | Steric hindrance is lower, but lacks secondary orbital stabilization. |
The predictable nature of these cycloaddition reactions makes this compound a valuable building block in the synthesis of complex polycyclic structures. By understanding and controlling the stereo- and regiochemical outcomes, chemists can design efficient synthetic routes to novel materials and pharmacologically active compounds. researchgate.net
Computational and Theoretical Investigations of N 4 Quinolyl Maleimide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the electronic properties and reactivity of N-(4-Quinolyl)maleimide. scirp.org DFT methods provide a good balance between computational cost and accuracy for calculating the structures and properties of multi-electron systems. ijpsat.org
The electronic structure of a molecule governs its chemical behavior. DFT calculations are employed to determine the optimized geometry and the distribution of electron density within the this compound molecule. ijpsat.org A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is likely to be more reactive, as it signifies that charge transfer can readily occur within the molecule. ijpsat.orgnih.gov For instance, in studies of the parent compound quinoline (B57606), the HOMO-LUMO energy gap was calculated to be approximately 4.83 eV, providing a reference point for understanding the electronic characteristics of its derivatives. scirp.org The electron density surfaces of these frontier orbitals can also be visualized to identify the most probable regions for electrophilic and nucleophilic attack. ijpsat.org
Furthermore, Mulliken population analysis, a method used in computational chemistry, can calculate the partial atomic charges on each atom, offering insights into the electrostatic potential and polar nature of the molecule. scirp.org In quinoline, for example, the nitrogen atom carries a negative partial charge, indicating its nucleophilic character. scirp.org
Table 1: Representative Frontier Orbital Energies for Aromatic Nitrogen Heterocycles This table provides illustrative data for related compounds to demonstrate typical values obtained through DFT calculations.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.830 |
| Monolayer Graphene | DFT (2D PBC) | - | - | 0.0018 |
Computational methods are highly effective in predicting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) and, by extension, the fluorescence properties of molecules like this compound. nih.govmdpi.com
This approach calculates the excitation energies required to promote an electron from a lower energy orbital to a higher one, which correspond to the absorption bands in a UV-Vis spectrum. scirp.org The intensity of these transitions is predicted by the calculated oscillator strength (f). scirp.org By analyzing these transitions, researchers can understand the nature of the electronic excitations, for example, whether they are localized on the quinoline or maleimide (B117702) moiety or involve a charge-transfer process between them. This is particularly relevant for fluorescent molecules, where an intramolecular donor and acceptor are often present in close proximity. nih.gov Quantum-chemical calculations can support experimental data and help interpret the observed photophysical properties, such as solvatochromism (the change in color with solvent polarity). researchgate.net
Table 2: Example of Calculated vs. Experimental Electronic Transitions for Quinoline This table illustrates the correlation between theoretical predictions and experimental observations for the parent quinoline molecule.
| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Experimental Wavelength (nm) |
|---|---|---|---|
| 306.41 | 4.04 | 0.027 | 313 |
| 292.05 | 4.24 | 0.003 | 299 |
| 270.82 | 4.57 | 0.089 | 276 |
| 223.51 | 5.54 | 0.690 | 226 |
Source: Adapted from DFT studies on quinoline. scirp.org
Quantum chemical calculations are indispensable for elucidating reaction mechanisms. nih.govrsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier of the reaction. scielo.br
For a molecule like this compound, this could involve modeling its synthesis or its reactions with other molecules, such as in biological contexts or materials science applications. For example, DFT studies on the reaction of aromatic amides bearing an 8-aminoquinolyl directing group with maleimides have been used to investigate the reaction path. researchgate.net These calculations can determine the lowest energy pathway, compare competing reaction mechanisms, and explain observed regioselectivity or stereoselectivity. scielo.br By calculating the activation energies, computational studies can predict whether a proposed reaction is feasible under certain conditions, thereby guiding experimental efforts and saving significant time and resources. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior. researchgate.net
For this compound, MD simulations can be used to explore its conformational flexibility. This involves analyzing the rotation around the single bond connecting the quinoline and maleimide rings to understand the molecule's preferred shapes (conformations) in different environments, such as various solvents or when interacting with a biological target. whiterose.ac.ukrsc.org Key analyses from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
MD simulations are also crucial for studying intermolecular interactions. researchgate.net By simulating this compound in a complex with another molecule (e.g., a protein or DNA), one can analyze the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov Free energy calculations, like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be applied to MD trajectories to estimate the binding affinity between the molecules. nih.gov
Cheminformatics and Data-Driven Approaches for Structure-Property Relationships
Cheminformatics combines chemistry, computer science, and data analysis to extract meaningful insights from chemical data. neovarsity.org A primary goal of cheminformatics is to establish quantitative structure-activity/property relationships (QSAR/QSPR), which are mathematical models that relate the chemical structure of a compound to its properties or biological activity. neovarsity.orgliverpool.ac.uk
This approach is vital for systematically exploring how modifications to the this compound structure—such as adding substituents to the quinoline ring—would affect its properties (e.g., solubility, reactivity, or fluorescence). nih.gov By analyzing datasets of related compounds, cheminformatics can identify the key structural features that determine a desired property, guiding the rational design of new derivatives with improved characteristics. neovarsity.orgnih.gov
Artificial Neural Networks (ANNs) are a powerful machine learning technique increasingly used in chemistry for developing predictive models. mdpi.comnih.gov ANNs are particularly well-suited for capturing the complex, non-linear relationships between molecular structure and properties that are often difficult to describe with traditional QSPR models. mdpi.com
In the context of this compound, a fluorescent compound, ANNs can be trained to predict photophysical properties. nih.gov Researchers have successfully used ANNs to predict the emission wavelength of functionalized maleimides based solely on the molecular structure and solvent parameters. nih.gov The process involves:
Data Collection: Assembling a large dataset of maleimide derivatives with experimentally measured photophysical data. nih.gov
Model Training: Using this dataset to train an ANN. The network learns the intricate correlations between the inputs (molecular descriptors and solvent properties) and the output (e.g., emission wavelength). nih.govmdpi.com
Prediction and Design: The trained ANN can then be used as a rapid computational predictor to screen new, hypothetical maleimide structures and identify candidates with specific, targeted photophysical properties before they are synthesized. nih.gov
This data-driven approach complements quantum chemical calculations and experiments, accelerating the discovery and optimization of novel functional molecules. nih.gov
Table 3: Conceptual Framework for an ANN Model Predicting Photophysical Properties This table outlines the typical components of an ANN used for chemical property prediction, based on models for similar compounds.
| Component | Description | Example for this compound |
|---|---|---|
| Input Layer | Neurons representing the independent variables (molecular descriptors). | Structural fingerprints, quantum chemical descriptors (HOMO/LUMO), solvent polarity parameters. mdpi.com |
| Hidden Layers | One or more layers of neurons that process the inputs through weighted connections and activation functions to learn non-linear relationships. | A multilayer perceptron (MLP) with one or two hidden layers is common. mdpi.com |
| Output Layer | Neuron(s) representing the dependent variable(s) to be predicted. | Predicted maximum emission wavelength (λem), quantum yield. nih.gov |
| Training Algorithm | The method used to adjust the weights of the connections to minimize the error between predicted and actual values. | Backpropagation with an optimization algorithm like Levenberg-Marquardt or Adam. |
In Silico Design Principles for Tailored this compound Derivatives
The design of novel therapeutic agents is increasingly driven by computational methodologies, which allow for the rational, in silico design of molecules with optimized activity and pharmacokinetic profiles. For complex scaffolds like this compound, which combines the biologically significant quinoline and maleimide moieties, computational and theoretical approaches are invaluable for guiding synthetic efforts. These methods provide deep insights into structure-activity relationships (SAR), enabling the targeted modification of the parent molecule to enhance desired properties.
The in silico design process for this compound derivatives typically employs a suite of computational tools. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are fundamental to this process. mdpi.comnih.gov QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.net Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific protein target, while MD simulations assess the dynamic stability of the resulting ligand-protein complex over time. mdpi.commdpi.com Furthermore, predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of designed analogues. researchgate.netresearchgate.net
Principles for Modifying the Quinoline Scaffold
The quinoline ring is a versatile pharmacophore found in numerous approved drugs. Computational studies have identified key structural features that can be modulated to fine-tune biological activity.
Substitution Pattern: The position of substituents on the quinoline ring significantly influences molecular interactions and biological outcomes. For instance, studies on various quinoline derivatives have shown that introducing substituents at positions 6 and 7 can modulate antiproliferative or antibacterial activity. frontiersin.org SAR analyses have revealed that methoxy (B1213986) groups at specific positions can be more beneficial than methyl groups for certain biological activities. frontiersin.org
Electronic Properties: The electronic nature of the substituents is a critical design parameter. QSAR models have demonstrated that the activity of quinoline derivatives can be enhanced by incorporating electron-withdrawing groups at specific positions, which can lead to a decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially improving interactions with biological targets. researchgate.net
Steric and Hydrophobic Factors: The size and shape of substituents impact how the molecule fits into a target's binding pocket. Contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can pinpoint regions where bulky groups are favored or disfavored. mdpi.com Introducing flexible side chains, such as an alkylamino group at the 4-position, has been shown to enhance the activity of some quinoline derivatives. frontiersin.org
The following table summarizes findings from a molecular docking study of designed quinoline derivatives against the Serine/threonine-protein kinase 10 (STK10), illustrating how computational scoring can guide the selection of promising candidates. mdpi.com
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) | Interacting Residues |
| Ligand 1 | -8.5 | 490.61 | LEU-8, LYS-30, GLU-80, ILE-142 |
| Ligand 2 | -8.4 | 588.47 | LEU-8, LYS-30, GLU-80, ILE-142 |
| Ligand 3 | -8.2 | 817.56 | LEU-8, LYS-30, GLU-80, ILE-142 |
| Ligand 4 | -8.3 | 682.02 | LEU-8, LYS-30, GLU-80, ILE-142 |
| Ligand 5 | -8.1 | 967.87 | LEU-8, LYS-30, GLU-80, ILE-142 |
This table is generated based on data from a study on quinoline-based compounds targeting STK10 and is intended to be illustrative of the data used in in silico design. mdpi.com
Principles for Modifying the Maleimide Moiety
The maleimide group is a reactive Michael acceptor, often used for covalent modification of biological macromolecules, particularly proteins containing thiol groups. Computational studies on maleimide derivatives focus on tuning their reactivity and photophysical properties.
Reactivity Tuning: The electrophilicity of the maleimide double bond is a key design parameter. Density Functional Theory (DFT) calculations and analysis of the Molecular Electrostatic Potential (MESP) can identify reactive centers and predict how substitutions will affect reactivity. researchgate.net Functionalization at the alkene carbons directly impacts the donor region of the maleimide scaffold, while substitution at the imide nitrogen can influence the acceptor region of the carbonyl groups. rsc.org
Physicochemical Properties: The N-substituent on the maleimide ring significantly influences properties like solubility, stability, and hydrophobicity. For example, N-aryl maleimides exhibit faster reaction rates with thiols compared to N-alkyl derivatives but may also show faster hydrolysis of the resulting conjugate. mdpi.com
Quantum Chemical Descriptors: Theoretical calculations provide a wealth of descriptors that correlate with molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, and the resulting HOMO-LUMO gap (Eg), are crucial for understanding electronic transitions and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.
The table below presents quantum chemical parameters calculated for representative maleimide derivatives, which are used to predict their stability and reactivity. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Dipole Moment (Debye) |
| Bis maleimide derivative 1 | -6.85 | -2.62 | 4.23 | 3.15 |
| Bis maleimide derivative 2 | -6.41 | -2.71 | 3.70 | 2.99 |
This table is based on data from a theoretical study on bis-maleimide derivatives and illustrates the type of computational data generated. researchgate.net
Synergistic Design for this compound Derivatives
In silico design would proceed by first identifying a biological target. Molecular docking would then be used to position the this compound scaffold within the active site. The design strategy would focus on:
Optimizing Quinoline Interactions: Introducing substituents (e.g., H-bond donors/acceptors, hydrophobic groups) onto the quinoline ring (positions 2, 5, 6, 7, 8) to maximize favorable interactions with the protein, guided by docking scores and visual analysis of the binding pose. mdpi.comnih.gov
Positioning the Maleimide: Ensuring the maleimide group is oriented correctly towards a reactive residue (like cysteine) if covalent inhibition is the goal. The length and flexibility of any linker between the quinoline and maleimide could also be optimized.
Tuning Maleimide Reactivity: If covalent modification is desired, the electronics of the maleimide ring can be fine-tuned. However, if the maleimide is simply part of the core structure for non-covalent interactions, its reactivity might be attenuated to prevent off-target reactions.
ADMET Profiling: Throughout the design cycle, ADMET properties such as solubility, membrane permeability, and potential toxicity are continuously evaluated computationally to ensure the designed derivatives possess drug-like characteristics. researchgate.net
By integrating these computational principles, novel this compound derivatives can be designed with tailored properties for specific biological applications, optimizing their therapeutic potential while minimizing undesirable characteristics.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for N-(4-Quinolyl)maleimide
The synthesis of quinoline (B57606) and its derivatives is a cornerstone of medicinal chemistry, as the quinoline scaffold is present in a vast number of pharmacologically active substances. researchgate.net However, classical synthesis methods often require harsh conditions, such as high temperatures and expensive starting materials. researchgate.net Consequently, a key area of future research is the development of greener, more sustainable synthetic routes for this compound and related compounds.
The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of toxic reagents, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. researchgate.netresearchgate.net Future research will likely focus on several key areas:
Catalysis: The development of novel catalysts is a major focus. uni-bayreuth.de This includes both homogeneous and heterogeneous catalysts that can improve reaction efficiency and selectivity under milder conditions. For instance, recent advancements have utilized copper-catalyzed reactions for the synthesis of quinoline derivatives. researchgate.net The exploration of photocatalysis and electrochemical methods also presents promising avenues for more sustainable synthesis. researchgate.net
Alternative Energy Sources: Microwave-assisted organic synthesis has already shown promise in reducing reaction times and improving yields for quinoline synthesis. researchgate.net Further exploration of alternative energy sources like ultrasound and mechanochemistry could lead to even more efficient and environmentally friendly processes.
One-Pot and Multicomponent Reactions: One-pot cascade reactions and multicomponent reactions are highly desirable as they can significantly improve atom economy and reduce the number of purification steps. researchgate.netresearchgate.net The development of such reactions for the synthesis of this compound would be a significant step forward.
Exploration of this compound in Advanced Chemical Biology Tools
The maleimide (B117702) group is a well-established reactive handle in bioconjugation, primarily through its reaction with thiol groups in cysteine residues of proteins. researchgate.net This reactivity, combined with the potential for the quinoline moiety to act as a fluorescent reporter, makes this compound a promising candidate for the development of advanced chemical biology tools.
Future research in this area will likely focus on:
Fluorescent Probes and Biosensors: The development of novel organic fluorophores is of great interest for biological labeling and sensing. bham.ac.uk The quinoline scaffold is known to be a part of many fluorescent probes. researchgate.net By rationally designing and modifying the this compound structure, it may be possible to create probes with tunable fluorescent properties for specific applications. bham.ac.ukrsc.org These probes could be used for live-cell imaging and monitoring biological processes in real-time. researchgate.net
Bioconjugation and Drug Delivery: The maleimide moiety allows for the covalent attachment of this compound to biomolecules. This could be exploited for the development of targeted drug delivery systems, where the quinoline part of the molecule could have a therapeutic effect. The development of polymers containing N-substituted maleimides as drug carriers is an emerging area of research. ajchem-a.com
Protein Functionalization and Analysis: Chemical biology tools are crucial for understanding the complex functions of proteins and other biomolecules. nih.govwiley-vch.de this compound could be used as a tool to selectively modify proteins, allowing for the study of their structure, function, and interactions.
Rational Design of New this compound-Based Functional Materials
The unique electronic and photophysical properties of quinoline and maleimide derivatives make them attractive building blocks for the creation of new functional materials. rsc.org The rational design of such materials based on the this compound scaffold is a promising area for future research.
Key research directions include:
Organic Electronics: The development of novel materials for optoelectronic applications is a rapidly growing field. rsc.org By tuning the electronic properties of this compound through chemical modification, it may be possible to create materials with applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. rsc.org
Fluorescent Polymers and Gels: The incorporation of this compound into polymer chains could lead to the development of new fluorescent polymers with a wide range of applications, from sensors to imaging agents. ajchem-a.com Furthermore, the creation of fluorescent gels based on this compound could have applications in areas such as tissue engineering and controlled release systems. rsc.org
Smart Materials: The responsiveness of the quinoline and maleimide moieties to external stimuli, such as pH or light, could be harnessed to create "smart" materials that change their properties in response to their environment.
Synergistic Integration of Experimental and Computational Approaches for Predictive Design
The integration of computational modeling with experimental approaches is revolutionizing the design of new molecules and materials. mdpi.comnih.gov This synergy will be crucial for accelerating the discovery and development of novel this compound derivatives with tailored properties.
Future research will benefit from:
Predictive Modeling: Computational methods, such as density functional theory (DFT) and machine learning, can be used to predict the photophysical and electronic properties of this compound derivatives before they are synthesized. rsc.org This allows for the in silico screening of large libraries of virtual compounds, saving time and resources.
Structure-Property Relationship Studies: By combining experimental data with computational analysis, researchers can gain a deeper understanding of the relationship between the molecular structure of this compound and its functional properties. bham.ac.uk This knowledge can then be used to guide the rational design of new compounds with desired characteristics.
Accelerated Discovery: The iterative cycle of computational prediction, experimental validation, and model refinement will enable a more rapid and efficient discovery process for new this compound-based molecules and materials with optimized performance for specific applications. nih.gov
Q & A
Q. What are the key synthetic strategies for preparing N-(4-Quinolyl)maleimide and related derivatives?
N-substituted maleimides are typically synthesized via condensation reactions between maleic anhydride and primary amines. For N-aryl derivatives like N-(4-Quinolyl)maleimide, the reaction involves heating maleic anhydride with 4-aminoquinoline in a solvent (e.g., acetic acid or DMF) under nitrogen, followed by cyclization and purification via recrystallization or column chromatography . Critical parameters include stoichiometric control, reaction time (6–24 hours), and temperature (80–120°C) to avoid side reactions like polymerization .
Q. How can spectroscopic methods validate the structural integrity of N-(4-Quinolyl)maleimide?
- 1H/13C NMR : Confirm the absence of maleic anhydride peaks (δ ~6.3 ppm for vinyl protons) and presence of maleimide ring protons (δ ~6.8–7.0 ppm). The quinoline aromatic protons appear as a multiplet at δ ~7.5–8.5 ppm .
- FTIR : Maleimide C=O stretches appear at ~1700 cm⁻¹, while the quinoline C-N stretch is observed at ~1350 cm⁻¹ .
- Elemental analysis : Nitrogen content should align with theoretical values (e.g., ~8.5% for N-(4-Quinolyl)maleimide) .
Advanced Research Questions
Q. How do steric and electronic effects of the quinoline substituent influence reactivity in Diels-Alder or Michael addition reactions?
The electron-deficient maleimide ring reacts with dienes (e.g., anthracene) or nucleophiles (e.g., thiols). The quinoline group’s electron-withdrawing nature enhances the electrophilicity of the maleimide, accelerating reaction rates. However, steric hindrance from the bulky quinoline moiety may reduce accessibility to the maleimide double bond, necessitating optimized solvents (e.g., DMSO or THF) and catalysts (e.g., Mg-MMPF-3 for Diels-Alder reactions) . Computational studies (DFT) can predict regioselectivity and transition states .
Q. What methodologies address contradictions in reported spectral data for N-aryl maleimides?
Discrepancies in spectral assignments (e.g., misidentified vinyl proton signals) require:
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., N-(4-chlorophenyl)maleimide ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 240.0662 for C₁₃H₈N₂O₂).
- X-ray crystallography : Resolve ambiguities in bond lengths and angles (e.g., maleimide ring planarity ).
- Replication studies : Independent synthesis and spectral validation to verify reproducibility .
Q. How can N-(4-Quinolyl)maleimide be functionalized for bioconjugation or polymer applications?
- Bioconjugation : React the maleimide with thiol-containing biomolecules (e.g., cysteine residues in proteins) at pH 6.5–7.5 to form stable thioether linkages. For improved stability, use "next-generation" maleimides (e.g., dibromomaleimide) to prevent retro-Michael reactions .
- Polymer synthesis : Copolymerize with styrene or acrylates via radical polymerization. The quinoline group enhances thermal stability (Tg ~200–220°C) and enables post-polymerization modifications (e.g., metal coordination) .
Data Analysis and Experimental Design
Q. What strategies optimize the yield of N-(4-Quinolyl)maleimide in large-scale syntheses?
- Catalyst screening : Phosphoric acid or P₂O₅ improves cyclization efficiency .
- Solvent selection : Use aprotic solvents (DMF, DMSO) to minimize hydrolysis.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
- Yield data : Typical yields range from 60–75%; deviations >10% indicate side reactions (e.g., maleimide ring opening ).
Q. How do computational methods guide the design of N-(4-Quinolyl)maleimide-based probes?
- Molecular docking : Predict binding affinity with biological targets (e.g., quinoline’s interaction with DNA gyrase).
- TD-DFT : Simulate UV-vis spectra (λmax ~300–350 nm for quinoline-maleimide conjugates) to design fluorescent probes .
- Hirshfeld surface analysis : Map intermolecular interactions for crystal engineering .
Critical Research Gaps
Q. What are the limitations of N-(4-Quinolyl)maleimide in biomedical applications?
- Instability in vivo : Thioether linkages may undergo hydrolysis in blood plasma. Solutions include PEGylation or using disulfide rebridging agents .
- Cytotoxicity : Quinoline derivatives may exhibit off-target effects; structure-activity relationship (SAR) studies are needed to mitigate toxicity .
Q. How can contradictions in catalytic efficiency for Diels-Alder reactions be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
